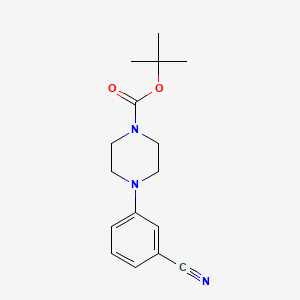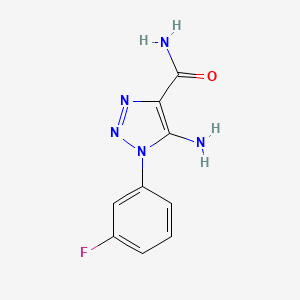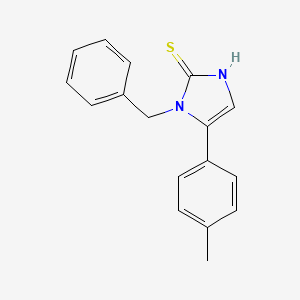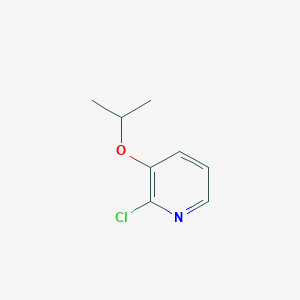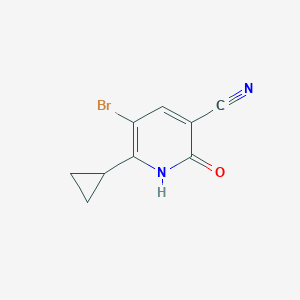
4-Bromo-6-fluoro-2-methylquinoline
Descripción general
Descripción
4-Bromo-6-fluoro-2-methylquinoline is a heterocyclic organic compound . It has a molecular weight of 240.07 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound involves several chiral Bronsted acid catalysts. These catalysts are used in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis
The molecular formula of this compound is C10H7BrFN . The InChI key is PNUZBHRKDCGEIY-UHFFFAOYSA-N . The exact mass is 238.974579 .Chemical Reactions Analysis
The chemical reactivity of this compound includes cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .Physical and Chemical Properties Analysis
The density of this compound is 1.6±0.1 g/cm3 . It has a boiling point of 304.4±37.0 °C at 760 mmHg . The flash point is 137.9±26.5 °C . The LogP value is 3.29 , and the vapour pressure is 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions One major area of application for 4-Bromo-6-fluoro-2-methylquinoline is in the synthesis of complex organic molecules. For instance, the halogenated quinoline derivatives serve as starting materials or intermediates in the synthesis of various organic compounds through reactions such as the Friedländer reaction, which has been utilized for the generation of 3-haloquinolines, including fluorinated versions, highlighting their utility in constructing heterocyclic compounds with potential biological activities (Ryabukhin et al., 2011). Similarly, the Knorr synthesis methodology has been adapted for the creation of quinolin-2(1H)-one derivatives, showcasing the versatility of halogenated quinolines in organic synthesis (Wlodarczyk et al., 2011).
Biological Applications and Drug Development Halogenated quinolines, including those with bromo and fluoro substituents, have been studied for their biological activities and potential as pharmaceuticals. For example, certain derivatives have been evaluated for their antibacterial properties, with some compounds demonstrating significant activity against a range of pathogenic bacterial strains. This illustrates the potential of these compounds in the development of new antibacterial agents (Abdel‐Wadood et al., 2014). Moreover, the modification of quinoline derivatives has been explored to improve their pharmacological profiles, such as enhancing their antitumor activities, which further indicates the broad application spectrum of these molecules in drug discovery and development processes (Chou et al., 2010).
Sensing and Material Science Quinoline derivatives have also been employed in the development of fluorescent probes and materials. For instance, certain compounds have been synthesized for the detection of ions or molecules, highlighting their applications in analytical chemistry and environmental monitoring. The ability of these compounds to act as sensors is based on their fluorescent properties, which can be modulated upon interaction with specific targets, such as metal ions or biological molecules (Hazra et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-6-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZBHRKDCGEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653696 | |
| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-47-8 | |
| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


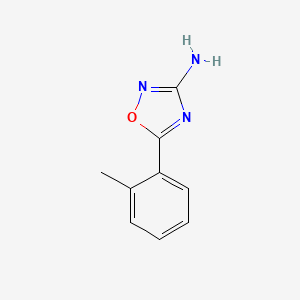
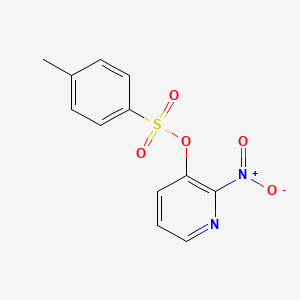
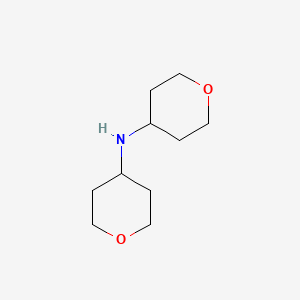
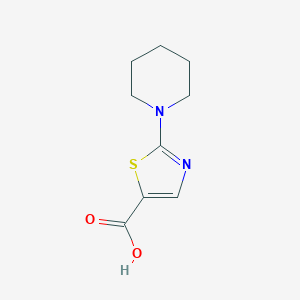
![(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1517358.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)

